N-cyclohexyl-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide
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Overview
Description
N-cyclohexyl-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a chemical compound with a complex structure that includes a cyclohexyl group, a methyl group, and a phthalazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide typically involves the reaction of cyclohexylamine with 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the oxo group to a hydroxyl group.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.
Scientific Research Applications
N-cyclohexyl-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide
- Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate
- 4-hydroxy-1-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
Uniqueness
N-cyclohexyl-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is unique due to its specific structural features, such as the cyclohexyl group and the methyl group on the phthalazine core. These features may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-cyclohexyl-3-methyl-4-oxophthalazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-19-16(21)13-10-6-5-9-12(13)14(18-19)15(20)17-11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUWTSPZNFFTNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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